5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol
Description
This compound is a halogenated phenolic derivative featuring a pyrazole core substituted with a 4-chlorophenyl group and a benzyloxy moiety modified with 2-chloro-6-fluorophenyl (Fig. 1). The structure combines electron-withdrawing substituents (Cl, F) and aromatic systems, which are critical for modulating electronic properties, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C22H15Cl2FN2O2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C22H15Cl2FN2O2/c23-14-6-4-13(5-7-14)17-11-26-27-22(17)16-9-8-15(10-21(16)28)29-12-18-19(24)2-1-3-20(18)25/h1-11,28H,12H2,(H,26,27) |
InChI Key |
QUDVTOIXVAAKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with a phenolic compound under basic conditions to form the benzyl ether. This intermediate is then reacted with a pyrazole derivative to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Impact of Substituents :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability but may reduce solubility.
- Electron-donating groups (e.g., OCH₃) improve solubility but could shorten half-life due to oxidative metabolism.
Benzyloxy Group Modifications
The benzyloxy group in the target compound is substituted with 2-chloro-6-fluorophenyl. Comparisons include:
- Y041-2566: 5-[(2-Chlorophenyl)methoxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol Replaces fluorine with chlorine at the benzyloxy 6-position. Molecular weight: 479.28 g/mol vs.
- Compound: 5-[(2-Chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol Adds a trifluoromethyl group to the pyrazole, increasing hydrophobicity .
Impact of Halogenation :
- Fluorine improves bioavailability and membrane permeability due to its small size and high electronegativity.
- Chlorine enhances binding affinity via halogen bonding but may increase molecular weight and reduce solubility.
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